3'-Dehydrolutein
Description
3'-Dehydrolutein is a significant chemical compound classified as a xanthophyll, a subcategory of carotenoids characterized by the presence of oxygen-containing functional groups. researchgate.net This compound is also recognized by synonyms such as 3'-oxolutein and 3'-ketolutein, reflecting its structural characteristics. ufv.br While lutein (B1675518) and zeaxanthin (B1683548) are well-known dietary carotenoids, this compound gains prominence as a crucial metabolite derived from these parent compounds within biological systems. researchgate.netufv.br Its consistent identification in various human and primate tissues, particularly those of the eye, underscores its potential biological importance and warrants detailed scientific investigation. researchgate.netufv.br
Structure
3D Structure
Properties
Molecular Formula |
C40H54O2 |
|---|---|
Molecular Weight |
566.9 g/mol |
IUPAC Name |
(4R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-(4-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C40H54O2/c1-29(17-13-19-31(3)21-23-37-33(5)25-35(41)27-39(37,7)8)15-11-12-16-30(2)18-14-20-32(4)22-24-38-34(6)26-36(42)28-40(38,9)10/h11-25,36-37,42H,26-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+/t36?,37-/m0/s1 |
InChI Key |
OABQIJAIRYEICK-VXOISZCOSA-N |
Isomeric SMILES |
CC1=C(C(CC(C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/[C@H]2C(=CC(=O)CC2(C)C)C)/C)/C |
Canonical SMILES |
CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CC(=O)CC2(C)C)C)C)C |
Synonyms |
3'-dehydrolutein |
Origin of Product |
United States |
Chemical Properties and Structure
3'-Dehydrolutein possesses a distinct chemical structure that contributes to its properties and biological interactions. Its molecular formula is C₄₀H₅₄O₂ and its molecular weight is approximately 566.868 g/mol . nih.gov The IUPAC name for this compound is (4R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-(4-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-2-en-1-one.
Key physical and chemical properties are summarized in the table below:
| Property | Value | Source |
| Molecular Formula | C₄₀H₅₄O₂ | nih.gov |
| Molecular Weight | 566.868 g/mol | nih.gov |
| PubChem CID | 15930869 | |
| Melting Point | 168-170 °C | nih.gov |
| Boiling Point (Predicted) | 703.7 ± 60.0 °C | nih.gov |
| LogP | 10.46740 | nih.gov |
| XLogP3 | 10.9 | nih.gov |
| Hydrogen Bond Donor Count | 1 | nih.gov |
| Hydrogen Bond Acceptor Count | 2 | nih.gov |
| Rotatable Bond Count | 10 | nih.gov |
| Exact Mass | 566.412380961 Da | nih.gov |
| Complexity | 1320 | nih.gov |
| Solubility | Slightly soluble in Chloroform, Hexanes, Methanol | nih.gov |
Occurrence and Biosynthesis
3'-Dehydrolutein has been identified in significant concentrations across various biological matrices in both humans and monkeys, including the liver, blood serum, and ocular tissues. researchgate.netufv.br Its presence has also been noted in breast milk. ufv.br
Research suggests that this compound is primarily a product of the oxidative transformation of dietary carotenoids, specifically lutein (B1675518) (β,ε-carotene-3,3'-diol) and zeaxanthin (B1683548) (β,β-carotene-3,3'-diol). ufv.br Kinetic analyses have provided strong evidence for its formation from both lutein and zeaxanthin in plasma. ufv.brresearchgate.net This oxidative pathway highlights its role as an endogenous metabolite rather than a direct dietary intake compound. Oxidized forms of carotenoids, such as this compound, are believed to form through reactions with reactive oxygen species within the body.
Further studies have revealed the existence of this compound as two distinct diastereomers: (3R,6′R)-3′-dehydrolutein and (3R,6′S)-3′-dehydrolutein. researchgate.net These diastereomers have been found to be present in nearly equimolar amounts in human and rhesus monkey plasma, suggesting a specific metabolic pathway for their formation from either lutein or zeaxanthin. researchgate.net
Biological Significance and Research Findings
The biological significance of 3'-dehydrolutein is closely linked to its precursor carotenoids, lutein (B1675518) and zeaxanthin (B1683548), which are highly concentrated in the macula of the retina. researchgate.net These compounds are recognized for their protective roles in ocular health, primarily through their ability to filter blue light and their antioxidant and singlet oxygen quenching properties. researchgate.net
The presence of this compound in the retina suggests it may play a role in the biological functions within this tissue. researchgate.net Its specific absolute stereochemistry could influence its activity and interactions. researchgate.net Furthermore, this compound has been hypothesized to act as an intermediate in the metabolic conversion of lutein to meso-zeaxanthin, another significant carotenoid found in the macula. researchgate.net
As an oxidative metabolite of carotenoids, this compound, along with other similar compounds, may contribute to signal transduction processes, photosensitization, and serve as an antioxidant to protect the eyes from phototoxicity. Carotenoids featuring both oxo- and hydroxyl functional groups, like this compound, are noted for their potential anti-radical actions. Ongoing research continues to explore the precise mechanisms by which this compound contributes to these protective effects, particularly in the context of age-related macular degeneration (AMD) prevention. researchgate.net
Analytical Methods
The identification and quantification of 3'-dehydrolutein and other xanthophyll metabolites in biological samples rely on advanced analytical techniques. Common methods employed include Ultraviolet-Visible (UV/VIS) spectroscopy and High-Resolution Mass Spectrometry (HR-MS) for compound identification and characterization. researchgate.net To distinguish and separate the specific diastereomers of this compound, chiral-phase High Performance Liquid Chromatography (HPLC) is a crucial technique, allowing for the resolution of (3R,6′R)-3′-dehydrolutein and (3R,6′S)-3′-dehydrolutein. researchgate.net
Conclusion
3'-Dehydrolutein stands as a notable metabolite of the essential dietary carotenoids, lutein (B1675518) and zeaxanthin (B1683548). Its consistent detection in vital human and primate tissues, particularly within the ocular system, underscores its potential biological relevance. Formed through oxidative processes, and existing as distinct diastereomers, this compound is an area of ongoing scientific inquiry, particularly concerning its precise roles in ocular health and antioxidant defense mechanisms. Further elucidation of its metabolic pathways and biological activities will contribute to a more comprehensive understanding of carotenoid function in human physiology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
